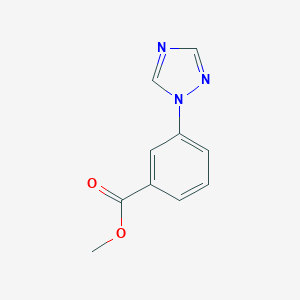

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

Übersicht

Beschreibung

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate typically involves the reaction of 3-bromomethyl benzoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the triazole ring attacks the bromomethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: A triazole antifungal agent used to treat fungal infections.

Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Trazodone: A triazole-containing antidepressant.

Uniqueness

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ester group provides additional reactivity compared to other triazole derivatives, making it a versatile compound for various synthetic and industrial applications .

Biologische Aktivität

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological properties, and potential applications in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl benzoate with 1H-1,2,4-triazole derivatives. The triazole ring is introduced into the benzoate structure through nucleophilic substitution or coupling reactions. This process can yield various derivatives with differing biological activities based on the substituents on the triazole and benzoate moieties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. A study evaluating various 1,2,4-triazole derivatives indicated that this compound displayed potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 15.6 µM to 39.8 µM , suggesting a promising potential for further development as anticancer agents .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.7 |

| This compound | HCT-116 | 25.7 |

| Doxorubicin | MCF-7 | 19.7 |

| Doxorubicin | HCT-116 | 22.6 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further investigation in cancer therapeutics .

Antifungal Activity

The triazole ring is also known for its antifungal properties. Research indicates that this compound can inhibit various fungal strains by interfering with ergosterol biosynthesis—a critical component of fungal cell membranes. The compound's efficacy varies depending on the specific fungal target but shows promise against common pathogens such as Candida and Aspergillus species .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Inhibition (%) |

|---|---|

| Candida albicans | 75% |

| Aspergillus niger | 68% |

| Fusarium oxysporum | 60% |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the triazole or benzoate rings can enhance or diminish activity against specific targets. For instance:

- Electron-donating groups on the triazole ring tend to increase cytotoxicity.

- Hydrophobic interactions play a crucial role in enhancing antifungal activity.

Case Studies

In one notable study involving a series of triazole derivatives, this compound was compared with other synthesized compounds. It demonstrated superior activity against both cancer cell lines and fungal pathogens when analyzed through dose-response curves and apoptosis assays .

Eigenschaften

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYSGGAEUCELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623584 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-27-9 | |

| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.